2-[4-(1H-pyrazol-1-yl)piperidin-1-yl]pyrimidine
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Overview
Description
2-[4-(1H-pyrazol-1-yl)piperidin-1-yl]pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a piperidine ring, which is further substituted with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-pyrazol-1-yl)piperidin-1-yl]pyrimidine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the piperidine ring: This can be synthesized by the hydrogenation of pyridine or by cyclization of appropriate precursors.
Coupling of pyrazole and piperidine rings: This step involves the nucleophilic substitution reaction where the pyrazole ring is introduced to the piperidine ring.
Formation of the pyrimidine ring: This can be achieved by the reaction of a suitable diamine with a 1,3-dicarbonyl compound under basic conditions.
Final coupling: The piperidine-pyrazole intermediate is then coupled with the pyrimidine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1H-pyrazol-1-yl)piperidin-1-yl]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[4-(1H-pyrazol-1-yl)piperidin-1-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(1H-pyrazol-1-yl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-pyrazol-1-yl)pyridine
- 2-(4-phenylpiperazin-1-yl)pyrimidine
- 2-(1H-pyrazol-1-yl)benzimidazole
Uniqueness
2-[4-(1H-pyrazol-1-yl)piperidin-1-yl]pyrimidine is unique due to its combination of three different heterocyclic rings, which provides a versatile platform for chemical modifications and potential biological activities. This structural complexity allows for a wide range of interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-(4-pyrazol-1-ylpiperidin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-5-13-12(14-6-1)16-9-3-11(4-10-16)17-8-2-7-15-17/h1-2,5-8,11H,3-4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTLHFCUGROUNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CC=N2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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